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molecular formula C9H17NS B8686144 Propanenitrile, 3-(hexylthio)- CAS No. 62508-39-8

Propanenitrile, 3-(hexylthio)-

Cat. No. B8686144
M. Wt: 171.31 g/mol
InChI Key: WKVJBTZEDPXKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03984336

Procedure details

β-n-Hexylmercaptopropionitrile was prepared according to the procedure of Example 1 using 1-hexanethiol (25.0 g; 0.21 moles), acrylonitrile (11.2 g; 0.21 moles) and sodium methoxide (0.5 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:8](#[N:11])[CH:9]=[CH2:10].C[O-].[Na+]>>[CH2:1]([S:7][CH2:10][CH2:9][C:8]#[N:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(CCCCC)S
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)SCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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